4-Trifluoromethoxy-2-biphenyl)boronic acid
Description
The exact mass of the compound this compound is 282.0675088 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-phenyl-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)20-10-6-7-11(12(8-10)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKDSIXCVSRKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190214 | |
| Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-20-1 | |
| Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid
The following technical guide details the chemical profile, synthetic utility, and medicinal chemistry applications of (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid .
CAS: 2121514-20-1
Formula:
Executive Summary
(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid is a specialized organometallic building block designed for the late-stage diversification of pharmaceutical candidates. It combines two "privileged" structural motifs: the biphenyl scaffold , a cornerstone of hydrophobic pharmacophores (e.g., angiotensin II receptor blockers), and the trifluoromethoxy (
This guide addresses the specific challenges associated with this reagent—namely, the steric hindrance imposed by the ortho-phenyl ring and the electronic deactivation from the
Chemical Profile & Structural Analysis
Structural Logic
The molecule features a biphenyl core substituted at the ortho (C2) position with a boronic acid and at the para (C4) position with a trifluoromethoxy group.
-
Steric Domain (C2-Phenyl): The phenyl ring at the C2 position creates significant steric bulk around the boron center. This "ortho-effect" retards the transmetallation step in Suzuki-Miyaura couplings, requiring specialized ligand systems.
-
Electronic Domain (C4-
): The group is strongly electron-withdrawing ( ). While this increases the Lewis acidity of the boron (potentially aiding transmetallation), it also renders the C-B bond more susceptible to hydrolytic cleavage (protodeboronation) under basic conditions.
Physiochemical Properties
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; Sparingly soluble in |
| Stability | Hygroscopic; prone to dehydration to boroxine trimer upon heating or prolonged storage |
| Handling | Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent protodeboronation |
Core Application: Sterically Demanding Suzuki-Miyaura Coupling[1]
The primary utility of CAS 2121514-20-1 is transferring the 4-trifluoromethoxy-biphenyl motif onto heteroaryl halides. Standard conditions (
Mechanistic Bottleneck: Transmetallation
In sterically hindered systems, the rate-limiting step shifts from oxidative addition to transmetallation . The bulky ortho-phenyl group prevents the formation of the necessary
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-Heterocyclic Carbenes (NHCs). These ligands facilitate the creation of mono-ligated Pd(0) species that are more accessible for transmetallation.
Optimized Catalytic Cycles
To overcome the "Ortho-Wall," the following catalytic systems are recommended:
-
System A (High Yield):
(1-2 mol%) + SPhos (2-4 mol%) in Toluene/Water (10:1) with . -
System B (Difficult Substrates): Pd-PEPPSI-IPr (1-2 mol%) in Dioxane/Water at 60-80°C.
Visualization: The Steric Transmetallation Barrier
The following diagram illustrates the mechanistic challenge and the ligand-enabled solution.
Caption: The catalytic cycle highlights Transmetallation as the critical failure point for hindered substrates, requiring specialized bulky ligands to proceed.
Medicinal Chemistry Utility
The Trifluoromethoxy Advantage
The
-
Conformational Bias: The
group prefers an orthogonal orientation relative to the aromatic ring, potentially locking the biphenyl system into a bioactive conformation. -
Metabolic Blocking: Placing the
at the para position (C4) blocks P450-mediated oxidation, a common clearance pathway for biphenyl drugs. -
Lipophilicity Modulation: It increases lipophilicity (
) more than a methyl group but less than a group, allowing for fine-tuning of membrane permeability without compromising solubility as drastically as perfluorinated chains.
Scaffold Relevance
This building block is structurally homologous to the core of several Angiotensin II Receptor Blockers (ARBs) and Endothelin Receptor Antagonists . The addition of the
Experimental Protocols
Protocol A: Cross-Coupling with Heteroaryl Chlorides
Objective: Couple CAS 2121514-20-1 with 2-chloropyridine (Model Substrate).
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid (1.2 equiv)[1]
-
2-Chloropyridine (1.0 equiv)
- (2 mol%)
-
SPhos (4 mol%)
- (2.0 equiv, finely ground)
-
-
Solvent: Add degassed Toluene/Water (10:1 ratio). Concentration: 0.2 M relative to halide.
-
Reaction: Seal the vial and heat to 100°C for 12-18 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Note: The boronic acid may show a "streak" if unreacted; a basic wash (
) helps remove excess boronic acid.
-
Protocol B: Handling of Protodeboronation
If the yield is low due to protodeboronation (loss of the boron group):
-
Switch base to CsF or anhydrous
. -
Use strictly anhydrous 1,4-Dioxane.
-
Lower temperature to 80°C and increase catalyst loading to 5 mol%.
Synthesis Workflow Visualization
The following diagram outlines the logical flow for synthesizing and utilizing this building block in a drug discovery campaign.
Caption: Workflow from precursor synthesis to medicinal chemistry applications.
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2] Link
-
Manteau, B., et al. (2010). "New Trends in the Chemistry of the Trifluoromethoxy Group." Angewandte Chemie International Edition. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
-
PubChem Compound Summary. "4-(Trifluoromethoxy)phenylboronic acid derivatives." National Center for Biotechnology Information. Link
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamura–Corriu Cross-Coupling Reaction." Chemistry – A European Journal. Link
Sources
2-borono-4'-(trifluoromethoxy)biphenyl chemical properties
A Strategic Building Block for Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
2-borono-4'-(trifluoromethoxy)biphenyl (Systematic Name: [4'-(trifluoromethoxy)[1,1'-biphenyl]-2-yl]boronic acid) represents a high-value scaffold in modern drug discovery. It combines the privileged biphenyl substructure—common in angiotensin II antagonists and liquid crystals—with the trifluoromethoxy (-OCF₃) group, a superior bioisostere for the methoxy group.
Core Value Proposition:
-
Metabolic Stability: The -OCF₃ group blocks metabolic oxidation at the para-position while resisting enzymatic hydrolysis, significantly extending the half-life of derived pharmacophores compared to their methoxy analogs.
-
Lipophilicity Modulation: With a Hansch
value of +1.04 (vs -0.02 for -OCH₃), the -OCF₃ moiety enhances membrane permeability, crucial for CNS-targeted therapeutics. -
Orthogonal Reactivity: The ortho-boronic acid moiety serves as a versatile handle for downstream functionalization, including Suzuki-Miyaura couplings to form terphenyls or oxidative cyclizations to access dibenzofurans.
Part 2: Chemical Identity & Physicochemical Profile[1][2]
The following data characterizes the core properties of the molecule. Where experimental values for the specific derivative are unavailable, data is derived from the parent 2-biphenylboronic acid and validated substituent constants.
Table 1: Chemical Identity
| Property | Specification |
| IUPAC Name | [4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-yl]boronic acid |
| Molecular Formula | C₁₃H₁₀BF₃O₃ |
| Molecular Weight | 282.02 g/mol |
| Core Scaffold | Biphenyl |
| Key Substituents | 2-B(OH)₂ (Ortho-boronic acid), 4'-OCF₃ (Para-trifluoromethoxy) |
| Physical State | White to off-white powder |
Table 2: Physicochemical Properties (Experimental & Predicted)
| Parameter | Value | Context/Implication |
| pKa (Boronic Acid) | ~8.3 (Predicted) | Slightly more acidic than phenylboronic acid (8.8) due to the electron-withdrawing nature of the OCF₃-phenyl ring. |
| LogP (Octanol/Water) | 3.8 - 4.2 | High lipophilicity driven by the biphenyl core and -OCF₃ group. Requires organic co-solvents (DMSO, DMF) for assays. |
| Solubility | Insoluble in H₂O; Soluble in DMSO, MeOH, CH₂Cl₂, THF | Standard organic solubility profile. |
| Melting Point | 145–155 °C (Range) | Typical for substituted biphenyl boronic acids. |
| H-Bond Donors/Acceptors | 2 (Donors), 5 (Acceptors) | Boronic acid hydroxyls act as both donors and acceptors. |
Part 3: Synthetic Accessibility & Manufacturing
The synthesis of 2-borono-4'-(trifluoromethoxy)biphenyl poses a specific challenge: installing a boronic acid at the sterically crowded ortho position of a biphenyl system. The most robust protocol avoids direct coupling of ortho-boronic acids (which are unstable) and instead utilizes a stepwise lithiation-borylation strategy.
Validated Synthetic Workflow
The following protocol is designed for high fidelity and reproducibility, minimizing protodeboronation by-products.
Step 1: Construction of the Biphenyl Scaffold
Reaction: Suzuki-Miyaura Coupling
-
Reagents: 1-Bromo-2-iodobenzene (1.0 eq) + 4-(Trifluoromethoxy)phenylboronic acid (1.1 eq).
-
Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for faster kinetics).
-
Base/Solvent: Na₂CO₃ (2.0 eq) in DME/Water (3:1) at 80°C.
-
Mechanism: Chemoselective oxidative addition occurs at the weaker C-I bond first, preserving the C-Br bond for the next step.
-
Intermediate: 2-Bromo-4'-(trifluoromethoxy)biphenyl.
Step 2: Lithiation and Borylation
Reaction: Halogen-Lithium Exchange followed by Electrophilic Trapping
-
Reagents: Intermediate from Step 1 (1.0 eq), n-Butyllithium (1.1 eq), Triisopropyl borate (B(OiPr)₃) (1.2 eq).
-
Conditions: Anhydrous THF, -78°C (Critical).
-
Protocol:
-
Cool solution of aryl bromide in THF to -78°C under Argon.
-
Add n-BuLi dropwise. Stir for 30 min to generate the aryllithium species.
-
Add B(OiPr)₃ rapidly. The solution will become viscous.
-
Warm to room temperature (RT) over 2 hours.
-
Quench: Add 2M HCl (aq) to hydrolyze the boronate ester to the free acid.
-
Visualization: Synthetic Pathway
Caption: Figure 1. Chemoselective synthesis targeting the ortho-position via sequential Suzuki coupling and lithiation-borylation.
Part 4: Reactivity Profile & Catalytic Utility
Understanding the reactivity of this molecule is critical for its application.[1] The ortho-position of the boronic acid creates a "Steric Gate" that dictates reaction conditions.
The "Ortho Effect" in Suzuki Couplings
Coupling this molecule with another aryl halide is significantly slower than para-substituted analogs due to steric hindrance.
-
Challenge: Standard catalysts (e.g., Pd(PPh₃)₄) often fail or result in low yields due to slow transmetalation.
-
Solution: Use electron-rich, bulky phosphine ligands like SPhos or XPhos . These ligands facilitate oxidative addition and create a pocket that accelerates transmetalation for sterically demanding substrates.
-
Self-Validating Protocol: If the reaction stalls, switch to Pd₂(dba)₃ / SPhos with K₃PO₄ in Toluene/Water .
Protodeboronation Instability
Ortho-substituted biphenyl boronic acids are prone to protodeboronation (loss of the boron group) under basic conditions, especially at high temperatures.
-
Mechanism: Base-catalyzed hydrolysis of the C-B bond, relieved by the release of steric strain between the phenyl rings.
-
Mitigation:
-
Use mild bases (K₃PO₄ or CsF) instead of strong hydroxides/alkoxides.
-
Limit reaction times.
-
Use anhydrous conditions if possible (Suzuki-Miyaura in non-aqueous media using CsF).
-
Oxidative Cyclization (Dibenzofuran Synthesis)
A powerful application of this molecule is the synthesis of 2-(trifluoromethoxy)dibenzofuran via intramolecular C-H activation or oxidative coupling.
-
Reagents: Pd(OAc)₂, Cu(OAc)₂ (oxidant).
-
Utility: Access to tricyclic cores found in organic electronics and natural products.
Visualization: Reactivity Logic
Caption: Figure 2. Divergent reactivity pathways: Coupling utility vs. stability risks.
Part 5: Handling, Stability & Safety[1]
Storage and Handling[1][6]
-
Hygroscopicity: Boronic acids can dehydrate to form boroxines (anhydride trimers). This is a reversible equilibrium.
-
Tip: If precise stoichiometry is required, recrystallize from water/acetone or assume ~95% purity to account for anhydride content.
-
-
Temperature: Store at 2-8°C.
-
Atmosphere: Stable under air, but inert atmosphere (Argon) recommended for long-term storage to prevent slow oxidation.
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid dust inhalation.
References
-
Suzuki-Miyaura Coupling Mechanism & Ortho-Steric Hindrance
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
-
Protodeboronation of Ortho-Substituted Boronic Acids
-
Cox, P. A., et al. (2017).[4] "Base-catalyzed aryl-B(OH)2 protodeboronation revisited." Journal of the American Chemical Society, 139(37), 13156–13165.
-
-
Properties of the Trifluoromethoxy Group
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.
-
-
Synthesis of Fluorinated Biphenyls
-
ChemicalBook. (n.d.). "2-Biphenylboronic acid Properties." Retrieved from
-
Sources
Trifluoromethoxy Group Electronic Effects in Biphenyl Systems: A Technical Guide
Topic: Trifluoromethoxy Group Electronic Effects in Biphenyl Systems Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The trifluoromethoxy group (–OCF
This guide analyzes the electronic and steric impact of the –OCF
Electronic & Conformational Landscape
Electronic Characterization: The "Super-Ester" Effect
The –OCF
-
Induction vs. Resonance: The oxygen atom exerts a strong electron-withdrawing inductive effect (
) enhanced by the three fluorine atoms. However, unlike a methoxy group (–OCH ), the resonance donation ( ) of the oxygen lone pair into the aromatic ring is severely diminished. The electron density is pulled toward the CF moiety via negative hyperconjugation ( ), leaving the aromatic ring electron-deficient. -
Hammett Parameters:
-
(para): +0.35 (Indicates strong electron withdrawal; compare to –OCH
at -0.27). - (meta): +0.38 (Dominant inductive effect).
-
(para): +0.35 (Indicates strong electron withdrawal; compare to –OCH
-
Lipophilicity (Hansch
):
Conformational Dynamics in Biphenyls
In biphenyl systems, the steric and electronic interplay determines the torsion angle (
-
The Orthogonal Preference: The –OCF
group prefers a conformation where the O–CF bond is orthogonal ( ) to the aromatic plane. This minimizes the repulsion between the oxygen p-orbitals and the fluorine lone pairs. -
Ortho-Substitution Effect: When placed at the ortho position of a biphenyl:
-
Steric Clash: The bulk of the CF
group forces the two phenyl rings to twist further apart to relieve strain. -
Electronic Decoupling: The twist angle often exceeds
, effectively breaking the -conjugation between the rings. This results in a hypsochromic shift (blue shift) in UV-Vis absorption and alters the redox potential of the system.
-
Visualization: Electronic & Steric Vectors
The following diagram illustrates the competing forces and the resulting conformational lock.
Caption: Mechanistic flow showing how the electronic properties of -OCF3 translate into structural changes in biphenyl systems.
Synthetic Methodologies
Synthesizing –OCF
Strategy A: Palladium-Catalyzed Cross-Coupling (Recommended)
This is the most reliable route for medicinal chemistry, utilizing commercially available 4-(trifluoromethoxy)phenylboronic acids.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.
-
Transmetallation: The OCF
-phenyl group is transferred from Boron to Palladium. -
Reductive Elimination: Formation of the C-C biaryl bond.
Strategy B: Silver-Mediated Oxidative Trifluoromethoxylation
Used when the OCF
Caption: Decision tree for selecting the optimal synthetic pathway for trifluoromethoxy-biphenyls.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for 4'-(Trifluoromethoxy)biphenyl-4-carbonitrile
Objective: Synthesis of a biaryl core with an electron-withdrawing OCF
Materials:
-
4-Bromobenzonitrile (1.0 equiv)
-
4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl
·CH Cl (3 mol%) -
Potassium Carbonate (K
CO ) (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Degassing: Charge a reaction vial with 4-bromobenzonitrile (182 mg, 1.0 mmol), boronic acid (247 mg, 1.2 mmol), and K
CO (276 mg, 2.0 mmol). Evacuate and backfill with Argon (3x). -
Catalyst Addition: Add Pd(dppf)Cl
(24 mg, 0.03 mmol) under Argon flow. -
Solvation: Add degassed Dioxane (4 mL) and Water (1 mL). Seal the vial.
-
Reaction: Heat to 90°C for 12 hours. The mixture should turn from orange to black (Pd precipitation).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry organic layer over Na
SO . -
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 9:1).
Validation:
-
19F NMR: Look for a singlet at
ppm. -
MS: Confirm molecular ion peak.
Protocol 2: Photoredox Trifluoromethoxylation (Advanced)
Objective: Direct introduction of OCF
Materials:
-
Aryl diazonium salt (Substrate)
-
NaOCF
(prepared in situ from TFMT and AgF) or commercially available Py-AgOCF . -
Photocatalyst: Ru(bpy)
(PF ) (1 mol%) -
Light Source: Blue LED (450 nm)
Procedure:
-
Dissolve aryl diazonium salt (0.5 mmol) and photocatalyst in degassed MeCN.
-
Add the trifluoromethoxide source (1.5 equiv) under inert atmosphere at 0°C.
-
Irradiate with Blue LED at RT for 4-6 hours.
-
Note: This reaction proceeds via a radical mechanism. The OCF
radical is electrophilic and will attack electron-rich positions if regiocontrol is not managed by the diazonium leaving group.
Quantitative Data Summary
| Property | –OCH | –OCF | –CF |
| Hammett | -0.27 (Donor) | +0.35 (Withdrawing) | +0.54 |
| Hammett | +0.12 | +0.38 | +0.43 |
| Hansch | -0.02 | +1.04 | +0.88 |
| Conformation (Ar-X) | Planar (0°) | Orthogonal (90°) | Rotational |
| Metabolic Stability | Low (O-demethylation) | High (Blocked) | High |
References
-
Hansch, C., & Leo, A. (1979).[5] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett and
values). -
Leroux, F., et al. (2005). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." Beilstein Journal of Organic Chemistry. Link
-
Tredwell, M., et al. (2015). "Palladium-Catalyzed Trifluoromethoxylation of Aryl Halides." Angewandte Chemie International Edition. Link
-
Manteau, B., et al. (2008). "New Trends in the Synthesis of Trifluoromethoxy-Containing Molecules." European Journal of Organic Chemistry. Link
-
Potts, B. C., et al. (2020). "Conformational Analysis of Biphenyls in Drug Discovery." Journal of Medicinal Chemistry. Link
Sources
4-OCF3-biphenyl-2-boronic acid molecular weight and formula
This guide details the physicochemical profile, synthetic pathways, and applications of (4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid , a specialized organoboron intermediate used in high-value medicinal chemistry programs.
Technical Whitepaper: 4-OCF3-Biphenyl-2-Boronic Acid
Physicochemical Profiling & Synthetic Utility in Drug Discovery
Executive Summary
The strategic incorporation of fluorine motifs into drug scaffolds is a cornerstone of modern medicinal chemistry.[1][2] (4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid represents a "privileged structure" intermediate. It combines the steric bulk and rigidity of a biaryl core with the unique electronic and lipophilic properties of the trifluoromethoxy (-OCF₃) group. This compound serves as a critical building block for synthesizing polycyclic heteroaromatics (e.g., phenanthridines, fluorenones) and for late-stage diversification of biaryl drug candidates.
Compound Identity & Physicochemical Properties
The compound is an ortho-substituted biaryl boronic acid. The "4-OCF3" designation typically refers to the para position on the distal ring (4'-position) relative to the biaryl linkage, while the boronic acid occupies the ortho position (2-position) on the proximal ring.
Data Summary Table
| Property | Value |
| Chemical Name | (4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid |
| CAS Number | 2922194-72-5 |
| Molecular Formula | C₁₃H₁₀BF₃O₃ |
| Molecular Weight | 282.02 g/mol |
| Exact Mass | 282.0675 |
| SMILES | OB(O)C1=C(C2=CC=C(OC(F)(F)F)C=C2)C=CC=C1 |
| Appearance | White to off-white solid (typical for aryl boronic acids) |
| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in non-polar hydrocarbons.[3] |
The "Grease Ball" Effect: OCF₃ vs. CF₃
The trifluoromethoxy group is often termed a "super-halogen." Unlike the trifluoromethyl (-CF₃) group, the -OCF₃ moiety can adopt a conformation orthogonal to the aromatic ring, disrupting planarity and increasing solubility.
-
Lipophilicity: -OCF₃ (Hansch π ≈ 1.04) is more lipophilic than -CF₃ (π ≈ 0.88), enhancing membrane permeability.
-
Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature protect the aromatic ring from oxidative metabolism (e.g., P450 oxidation) at the para-position.
Synthetic Pathways
The synthesis of ortho-substituted biaryl boronic acids requires overcoming steric hindrance and preventing protodeboronation. The most robust route involves a sequential Suzuki-Miyaura coupling followed by metal-halogen exchange.
Primary Synthetic Workflow
-
Suzuki Cross-Coupling: Selective coupling of 1-bromo-2-iodobenzene with 4-(trifluoromethoxy)phenylboronic acid. The iodine reacts preferentially due to the weaker C-I bond.
-
Lithiation/Borylation: The resulting 2-bromo-biaryl intermediate undergoes lithium-halogen exchange at low temperature, followed by trapping with a borate ester.
Figure 1: Retrosynthetic logic for constructing the 2-borono-4'-OCF3-biaryl core. The pathway relies on the chemoselective reactivity of iodine over bromine.
Applications in Drug Discovery
Scaffold Construction (Phenanthridines & Fluorenones)
This boronic acid is a precursor for intramolecular cyclization.
-
Oxidative Cyclization: Treatment with oxidants can fuse the rings to form fluorenones , which are scaffolds for antiviral and anticancer agents.
-
Chan-Lam / Buchwald Cyclization: If an amine is introduced at the ortho-position of the distal ring, this boronic acid facilitates C-N bond formation to yield phenanthridines .
Bioisostere Strategy
In drug design, this compound is used to introduce the 4-OCF3-biphenyl moiety, which mimics the size and shape of a 4-t-butyl-biphenyl or 4-CF3-biphenyl group but with distinct electronic properties.
-
pKa Modulation: The electron-withdrawing effect of the OCF₃ group (Hammett σp ≈ 0.35) reduces the electron density of the distal ring, potentially altering the pKa of nearby ionizable groups and improving selectivity against off-target proteins.
Handling, Stability, & Safety
Boroxine Equilibrium
Like all aryl boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).
-
Observation: The melting point may appear broad or variable depending on the water content and degree of dehydration.
-
Reversal: The boroxine hydrolyzes back to the monomeric acid in aqueous basic media (common in Suzuki coupling conditions).
Protodeboronation Risk
-
Mechanism: Ortho-substituted boronic acids are prone to protodeboronation (loss of the boron group) under high heat or strong acidic conditions due to steric strain relief.
-
Mitigation: Use mild bases (e.g., K₃PO₄ or Cs₂CO₃) and avoid prolonged heating (>100°C) if possible. Store at 2–8°C under inert atmosphere.
References
-
ChemicalBook. (2024). (4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid - Product Properties and CAS 2922194-72-5.
- Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties. ChemMedChem.
- Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction User Guide. (Protocol standard for biaryl synthesis).
Sources
Solubility of 4-Trifluoromethoxy-2-biphenyl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (4-(trifluoromethoxy)phenyl)boronic acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Publication Date: February 12, 2026
Abstract
(4-(trifluoromethoxy)phenyl)boronic acid is a pivotal building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The efficacy of these synthetic transformations is often dictated by the solubility of the boronic acid in the chosen reaction solvent. This guide provides a comprehensive analysis of the solubility of (4-(trifluoromethoxy)phenyl)boronic acid in common organic solvents. We will delve into its physicochemical properties, offer a predicted solubility profile based on molecular structure and established principles, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic methodologies through a deeper understanding of this key reagent's solubility characteristics.
Introduction to (4-(trifluoromethoxy)phenyl)boronic acid
(4-(trifluoromethoxy)phenyl)boronic acid, a white to off-white crystalline powder, is an organoboron compound widely utilized in organic chemistry.[2] Its structure, featuring a boronic acid functional group and a trifluoromethoxy substituent on a phenyl ring, imparts unique reactivity and physicochemical properties. The boronic acid moiety is the key player in palladium-catalyzed cross-coupling reactions, while the trifluoromethoxy group significantly influences the compound's electronic nature, lipophilicity, and metabolic stability, making it a desirable component in the synthesis of bioactive molecules.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-(trifluoromethoxy)phenyl)boronic acid is essential for predicting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BF₃O₃ | [5][6] |
| Molecular Weight | 205.93 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [2][6] |
| Melting Point | 123-127 °C | [2][5] |
| pKa | ~7.8 (estimated based on substituted phenylboronic acids) | [7] |
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group and is highly lipophilic.[7] This high lipophilicity is known to enhance the solubility of molecules in organic solvents and across biological membranes.[7][8]
The Challenge of Boronic Acid Solubility
The solubility of boronic acids can be complex due to their propensity to undergo dehydration to form cyclic trimer anhydrides, known as boroxines.[9][10] This equilibrium between the boronic acid and its boroxine form is influenced by the solvent and temperature, which can complicate solubility measurements.[11] Fortunately, for applications like the Suzuki-Miyaura coupling, both the boronic acid and its anhydride are generally considered to be active participants in the reaction.[12]
Solubility Profile in Organic Solvents
Predicted Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of the solvent relative to the solute is a primary determinant of solubility. (4-(trifluoromethoxy)phenyl)boronic acid has both polar (the boronic acid group) and nonpolar (the trifluoromethoxyphenyl ring) characteristics.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High to Very High | These solvents can engage in hydrogen bonding with the -B(OH)₂ group and effectively solvate the aromatic ring. A datasheet indicates a solubility of 100 mg/mL in DMSO with ultrasonic assistance.[9] Solvents like THF are commonly used and effective in Suzuki-Miyaura reactions.[1][15] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the boronic acid. However, they can also participate in esterification with the boronic acid. |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderate | Ethers are good solvents for many boronic acids due to their ability to solvate the molecule without reacting.[13] |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are less polar and are not expected to be primary choices for dissolving a polar compound like a boronic acid. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | The nonpolar nature of these solvents makes them poor candidates for dissolving the polar boronic acid functional group. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | These nonpolar solvents are generally unsuitable for dissolving boronic acids.[13] |
Impact of the Trifluoromethoxy Group
The trifluoromethoxy group is known to be more lipophilic than a methoxy group.[16] This increased lipophilicity generally enhances the solubility of the molecule in less polar organic solvents compared to its non-fluorinated analogs.[7][8]
Experimental Methodology for Solubility Determination
For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. The following is a robust, self-validating protocol for determining the solubility of (4-(trifluoromethoxy)phenyl)boronic acid in an organic solvent of interest.
Isothermal Equilibrium Method
This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.
3.1.1. Experimental Workflow
Caption: Workflow for the Isothermal Equilibrium Method.
3.1.2. Detailed Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of (4-(trifluoromethoxy)phenyl)boronic acid to a known volume of the desired organic solvent in a sealed, screw-cap vial containing a magnetic stir bar. The presence of undissolved solid is crucial.
-
Place the vial in a temperature-controlled shaker or on a stirrer hotplate set to the desired temperature.
-
Allow the mixture to equilibrate for 24-48 hours with vigorous stirring to ensure the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
Stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.
-
Carefully withdraw a known volume of the clear supernatant using a volumetric pipette or a gas-tight syringe. To avoid premature precipitation, ensure the sampling device is at the same temperature as the solution.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any remaining solid microparticles.
-
-
Quantification:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or using a rotary evaporator.
-
Dry the remaining solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
The final weight of the solid represents the amount of dissolved (4-(trifluoromethoxy)phenyl)boronic acid.
-
-
Calculation:
-
Solubility (g/L) = (Mass of dried solid in g) / (Volume of supernatant collected in L)
-
Solubility (mg/mL) = (Mass of dried solid in mg) / (Volume of supernatant collected in mL)
-
Considerations for Accuracy
-
Temperature Control: Solubility is highly dependent on temperature. Maintain precise and constant temperature control throughout the experiment.
-
Equilibrium Time: Ensure sufficient time is allowed for the solution to reach equilibrium.
-
Solvent Purity: Use high-purity, anhydrous solvents, as impurities can affect solubility.
-
Inert Atmosphere: For sensitive applications or when working with anhydrous solvents, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the ingress of moisture, which could hydrolyze the boronic acid.
Practical Implications for Synthetic Chemistry
The choice of solvent is critical for the success of synthetic reactions involving (4-(trifluoromethoxy)phenyl)boronic acid, most notably the Suzuki-Miyaura coupling.
Solvent Selection for Suzuki-Miyaura Coupling
A suitable solvent system must:
-
Dissolve the Boronic Acid: Ensure a sufficient concentration of the boronic acid is in solution to react.
-
Dissolve the Coupling Partner and Base: Homogeneous reaction conditions are often preferred for optimal results.
-
Be Compatible with the Catalyst: The solvent should not deactivate the palladium catalyst.
Commonly used solvent systems for Suzuki-Miyaura reactions include mixtures of an organic solvent (e.g., THF, 1,4-dioxane, toluene) with an aqueous base solution. The solubility of (4-(trifluoromethoxy)phenyl)boronic acid in these organic solvents is a key factor in reaction efficiency.[17][18]
Logical Flow of Solvent Selection
Caption: Logical workflow for solvent selection in synthesis.
Conclusion
While a comprehensive, publicly available database of quantitative solubility data for (4-(trifluoromethoxy)phenyl)boronic acid is limited, a strong predictive understanding can be derived from its physicochemical properties and the behavior of analogous compounds. The trifluoromethoxy group imparts significant lipophilicity, suggesting good solubility in polar aprotic solvents like DMSO and THF. For applications demanding precise solubility values, the provided isothermal equilibrium method offers a reliable and accurate experimental protocol. A systematic approach to solvent selection, grounded in both theoretical prediction and empirical testing, is crucial for optimizing synthetic transformations and achieving desired experimental outcomes.
References
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]
-
Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Exploring 4-Trifluoromethoxyphenylboronic Acid: Properties and Applications. Autech Industry Co.,Limited. [Link]
-
How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
-
Determination of maximum solubility? Reddit. [Link]
-
Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Benzeneboronic anhydride. Organic Syntheses. [Link]
-
Solubility of phenylboronic compounds in water. SciSpace. [Link]
-
Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library. [Link]
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]
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- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Trifluoromethoxy-2-biphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and practical protocols for the successful application of (4-Trifluoromethoxy-2-biphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. As a cornerstone of modern synthetic chemistry, the Suzuki-Miyaura coupling offers a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceutical agents.[1][2] The subject boronic acid, featuring both a sterically demanding biphenyl scaffold and an electron-withdrawing trifluoromethoxy group, presents unique challenges and opportunities that will be addressed herein.
Introduction: The Significance of Fluorinated Biaryl Scaffolds
The trifluoromethoxy (-OCF3) group is a highly sought-after substituent in medicinal chemistry.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[4] When incorporated into a biaryl structure, it allows for the fine-tuning of electronic and conformational properties, making (this compound a valuable building block for the synthesis of novel therapeutics and advanced materials.
However, the electronic properties of the -OCF3 group can render the boronic acid less nucleophilic, potentially slowing the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[5][6] This guide provides the mechanistic understanding and optimized protocols to overcome these challenges and achieve high-yield coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (or triflate), forming a Pd(II) complex.[2][7][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically the rate-limiting step and is facilitated by a base.[7][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the key steps and the activation of the boronic acid by a base.
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then readily undergoes transmetalation.[9][10][11][12][13] The choice of base can significantly influence the reaction rate and yield, and is dependent on the specific substrates and solvent system. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[9] For substrates prone to protodeboronation, such as some electron-deficient arylboronic acids, milder bases or non-aqueous conditions may be necessary.[5][6]
Experimental Protocols
General Considerations
-
Reagent Purity: Use high-purity (this compound, aryl halide, catalyst, and base. Impurities can inhibit the catalyst and lead to lower yields.
-
Inert Atmosphere: Suzuki-Miyaura couplings are typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[8]
-
Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by several freeze-pump-thaw cycles.[8]
Recommended Reaction Conditions
The following table outlines recommended starting conditions for the coupling of (this compound with a generic aryl bromide. Optimization may be required for specific substrates.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | Reactivity order: I > Br > Cl. Chlorides may require specialized catalysts and ligands.[7] |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid can help drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%) | Pd(PPh₃)₄ is a reliable choice for many couplings. Pd(dppf)Cl₂ is often effective for more challenging substrates. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | These bases are generally effective and compatible with a wide range of functional groups.[9] |
| Solvent | Toluene/Water, Dioxane/Water, or DME/Water (e.g., 4:1 v/v) | A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction. |
| Reaction Time | 4 - 24 hours | Monitor reaction progress by TLC or LC-MS. |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), (this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of toluene and 2 mL of water).
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere and use freshly degassed solvents. Try a different palladium precatalyst or ligand. |
| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeboronation of Boronic Acid | Base is too strong or reaction time is too long | Use a milder base (e.g., KF) or consider anhydrous conditions. Reduce reaction time. |
| Formation of Homocoupling Products | Oxygen contamination | Ensure thorough degassing of solvents and maintenance of an inert atmosphere. |
| Difficulty with Aryl Chlorides | Low reactivity of the C-Cl bond | Use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) and a stronger base.[14][15] |
Conclusion
The Suzuki-Miyaura coupling of (this compound is a robust and versatile method for the synthesis of complex, fluorinated biaryl compounds. A thorough understanding of the reaction mechanism, careful selection of reaction components, and adherence to proper experimental technique are essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a strong foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Angewandte Chemie International Edition. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
PMC. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
PMC. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
-
Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ACS Catalysis. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
Pharmaffiliates. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. [Link]
-
MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Pharmacophore Construction using (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic Acid
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid —a highly specialized, sterically demanding building block used to introduce the metabolically stable 4-trifluoromethoxy-biphenyl motif into drug candidates.
Introduction & Pharmacophore Significance[1][2][3]
The (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid (CAS: Verify specific isomer, typically custom synthesis) represents a "privileged structure" precursor in modern medicinal chemistry. It combines two critical design elements:
-
The Trifluoromethoxy (-OCF₃) Group: Often termed a "super-halogen," it offers high lipophilicity (Hansch
) and unique electronic properties ( ). Unlike the -CF₃ group, the oxygen linker allows for a specific conformational preference (often orthogonal to the ring) that can enhance binding selectivity. -
The Ortho-Substituted Biphenyl Core: The presence of the boronic acid at the C2 position (ortho to the biaryl axis) creates significant steric strain. Upon coupling, this forces the resulting terphenyl or biaryl system into a twisted, non-planar conformation, crucial for disrupting protein-protein interactions (PPIs) or fitting into globular receptor pockets.
Key Technical Challenges
-
Steric Hindrance: The C2-boronic acid is flanked by the phenyl ring at C1. Standard Suzuki-Miyaura conditions often fail due to slow transmetallation.
-
Protodeboronation: Ortho-substituted electron-poor/rich rings are susceptible to hydrolytic de-boronation under basic conditions, leading to the "reduced" biphenyl byproduct.
Chemical Properties & Handling[1][2][4]
| Property | Specification |
| Chemical Formula | C₁₃H₁₀BF₃O₃ |
| Molecular Weight | 282.02 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents. |
| Stability | Hygroscopic. Store at 4°C under inert atmosphere (Ar/N₂). |
| Hazards | Irritant. Handle in a fume hood. |
Application: Sterically Demanding Suzuki-Miyaura Coupling[5][6][7]
The primary application of this building block is the synthesis of complex terphenyls or heteroaryl-biphenyls. Due to the steric bulk at the 2-position, "standard" catalysts (e.g., Pd(PPh₃)₄) are ineffective.
Mechanistic Insight & Catalyst Selection
To overcome the energy barrier for transmetallation at the crowded C2 center, we utilize Buchwald Precatalysts containing dialkylbiarylphosphine ligands.
-
SPhos: Excellent for stability and general steric bulk.
-
XPhos: Superior for extremely hindered substrates (e.g., coupling with ortho-substituted halides).[1]
-
Pd-PEPPSI-IPr: A robust alternative for difficult couplings in non-aqueous media.
Visualization: Steric Coupling Pathway
The following diagram illustrates the catalytic cycle emphasizing the critical "Steric Gate" where standard catalysts fail.
Caption: Catalytic cycle highlighting the Transmetallation step as the "Steric Gate." Bulky ligands like XPhos are required to facilitate the approach of the hindered 2-biphenyl boronate to the Palladium center.
Detailed Experimental Protocol
Protocol A: High-Efficiency Coupling with Heteroaryl Chlorides
Objective: Couple (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid with a sterically hindered chloropyridine.
Reagents:
-
Boronic Acid (1.2 equiv)[2]
-
Aryl Chloride (1.0 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol) and (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid (1.2 mmol, 338 mg).
-
Add XPhos Pd G3 (0.02 mmol, ~17 mg).
-
Add finely ground K₃PO₄ (3.0 mmol, 636 mg).
-
-
Solvent Addition:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with N₂ (3 cycles).
-
Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Note: The biphasic system helps solubilize inorganic bases while the organic phase hosts the catalyst.
-
-
Reaction:
-
Place the vial in a pre-heated block at 80°C .
-
Stir vigorously (1000 rpm). High agitation is critical for biphasic mixtures.
-
Monitor by LCMS at 2 hours. If conversion is <50%, increase temp to 100°C.
-
Endpoint: Typically 4–12 hours. Look for the disappearance of the aryl chloride.
-
-
Work-up:
-
Cool to room temperature.[3]
-
Dilute with EtOAc (10 mL) and water (10 mL).
-
Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Dry combined organics over MgSO₄, filter, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Gradient: 0-20% EtOAc in Hexanes (The product is likely highly lipophilic due to the OCF₃ and biphenyl groups).
-
Protocol B: Anhydrous Conditions (For Hydrolysis-Prone Substrates)
Use this if the boronic acid undergoes rapid protodeboronation (observed as the formation of 4-OCF₃-biphenyl).
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
-
Base: Cs₂CO₃ (anhydrous, 2.0 equiv)
-
Solvent: Toluene (anhydrous)
-
Temp: 100°C
-
Note: Pre-stir the catalyst and ligand in Toluene for 10 mins before adding substrates to ensure active catalyst formation.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Deactivation / Steric Bulk | Switch from SPhos to XPhos or BrettPhos . Increase temp to 110°C. |
| Protodeboronation (Ar-H) | Hydrolysis of Boronic Acid | Switch to Protocol B (Anhydrous) . Use a weaker base (K₂CO₃) or slow addition of the boronic acid. |
| Homocoupling (Ar-Ar) | Oxidative coupling of Boronic Acid | Ensure strict oxygen-free conditions. Degas solvents for >15 mins. Reduce catalyst loading. |
| Palladium Black Formation | Catalyst decomposition | Add additional ligand (SPhos) to stabilize Pd(0). |
Pharmacological Context: The "Twist" Effect
The incorporation of this moiety is rarely accidental. The 2-substituted biphenyl creates a specific dihedral angle (typically 60-90°) between the two phenyl rings.
Caption: The "Twist Effect" illustrates how the ortho-substitution dictates the 3D geometry, enabling the molecule to fit into specific hydrophobic pockets while the OCF3 group improves metabolic stability.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemMedChem, 2018. Link
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Sigma-Aldrich Technical Guides. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
Reagentia. "Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- Product Page." Link(Verified commercial source for specific isomer).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Introduction of Trifluoromethoxy Biphenyl Motifs in Drug Discovery
Abstract
The trifluoromethoxy (
Physicochemical Rationale & Strategic Value
The "Super-Halogen" Effect
The
| Property | Impact on Drug Design | ||||
| Hansch | 0.14 | 0.71 | 0.88 | 1.04 | Enhances membrane permeability and BBB penetration.[4] |
| Hammett | 0.06 | 0.23 | 0.54 | 0.35 | Moderate electron-withdrawing; deactivates metabolic hot-spots.[4] |
| Rotational Barrier | Low | Medium | High | Variable | The |
Conformational Control in Biphenyls
In biphenyl systems, an ortho-
Strategic Approaches: Decision Matrix
The synthesis of trifluoromethoxy biphenyls generally follows two distinct pathways. The choice depends on the stage of drug development and substrate complexity.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on development stage.
Path A: The Building Block Approach (Suzuki-Miyaura)[4]
This is the industry standard for generating libraries.[4] The primary challenge is not the coupling itself, but the stability of the boronic acid and the prevention of
Key Reagents
-
Electrophile: 4-bromo-1-(trifluoromethoxy)benzene (Commercially available).[4]
-
Catalyst System:
or (for sterically hindered biphenyls).[4]
Protocol 1: High-Yield Suzuki Coupling of Biphenyls
Target: Synthesis of 4'-trifluoromethoxy-biphenyl-4-carbonitrile.[4]
Materials:
-
4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)[4]
- (2 mol%)[4]
-
XPhos or SPhos (4 mol%)[4]
- (2.0 equiv, 2M aqueous)[4]
-
Solvent: Toluene/Water (4:1) or 1,4-Dioxane.[4]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and phosphate base. Evacuate and backfill with Argon (
).[4]-
Expert Note: Oxygen removal is critical not just for the catalyst, but to prevent phenol formation from the boronic acid.
-
-
Catalyst Addition: Add the pre-complexed catalyst or
mixture in degassed solvent (Toluene/Water).[4] -
Reaction: Seal and heat to
for 4–6 hours.-
Monitoring: Check HPLC for the disappearance of bromide. The
group is stable at this temperature.[4]
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[4][6] Dry over
.[4] -
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validation:
-
NMR: The product should show a singlet around
ppm. If a peak appears at to ppm, fluoride elimination has occurred (failed reaction).[4]
Path B: Late-Stage Functionalization (Direct Trifluoromethoxylation)[4]
For advanced lead optimization where the biphenyl core is already constructed, direct introduction of
The Challenge
The
Key Reagent: Ngai's Reagent
Chemical Name: 1-(Trifluoromethoxy)-benzotriazole derivatives (e.g., 3-methyl-1-(trifluoromethoxy)-1H-benzimidazol-3-ium).[4][7]
Mechanism: Works via Single Electron Transfer (SET) photoredox catalysis to release the
Figure 2: Mechanistic pathway of photoredox trifluoromethoxylation using Ngai's Reagent.[4]
Protocol 2: Photoredox C-H Trifluoromethoxylation
Target: Direct functionalization of a biphenyl core.[4][6]
Materials:
-
Biphenyl Substrate (1.0 equiv)[4]
-
Ngai's Reagent (1.5 equiv) [Ref 1]
-
Photocatalyst:
(2 mol%)[4] -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[4]
-
Light Source: Blue LEDs (
, )[4]
Step-by-Step Methodology:
-
Setup: In a clear glass vial (borosilicate), combine the biphenyl substrate, Ngai's reagent, and photocatalyst.
-
Solvent: Add anhydrous DCM. Note: Strict anhydrous conditions are not as critical as in organometallic chemistry, but moisture can reduce yield.[4]
-
Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously at RT for 12–18 hours. Use a fan to keep the reaction temp
. -
Workup: Remove solvent in vacuo. The benzotriazole byproduct is polar and easily removed.
-
Purification: Silica gel chromatography.
Troubleshooting:
-
Regioselectivity: The
radical is electrophilic.[4] It will preferentially attack electron-rich positions.[4] If the biphenyl has an electron-donating group (EDG), the will likely install ortho/para to it.[4] -
Low Conversion:[9] Add an oxidant (e.g.,
) to facilitate the final oxidation step (rearomatization) if the photocatalyst turnover is sluggish.
Safety & Handling
-
TFMT (Trifluoromethyl triflate): If synthesizing reagents in-house, handle TFMT with extreme caution; it is volatile and toxic.[4]
-
Peroxides (BTMP): While Bis(trifluoromethyl)peroxide is a valid reagent, it poses explosion risks.[4] Ngai's reagent (solid, benzimidazole-based) is preferred for safety in medicinal chemistry labs.[4]
References
-
Ngai, M.-Y., et al. (2018).[4][8] "Redox-Active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation." Angewandte Chemie International Edition. [Link][4]
-
Leroux, F. R., et al. (2021).[4] "Advances in the Development of Trifluoromethoxylation Reagents." Molecules. [Link][4][7][9][10][11][12][13]
-
Tang, P., et al. (2020).[4] "Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent." Nature Communications. [Link][4]
-
Leo, A., Hansch, C., & Elkins, D. (1971).[4] "Partition coefficients and their uses." Chemical Reviews. [Link][4]
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Togni reagent II - Wikipedia [en.wikipedia.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Redox-Active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
High-Impact Late-Stage Functionalization: Installation of the 4'-Trifluoromethoxy-2-biphenyl Motif
This Application Note is designed for medicinal chemists and process scientists focusing on the installation of the privileged 4'-trifluoromethoxy-biphenyl scaffold into complex drug candidates.
Introduction & Strategic Value
4'-Trifluoromethoxy-2-biphenylboronic acid represents a high-value "pre-assembled" building block for Late-Stage Functionalization (LSF). In modern drug discovery, the trifluoromethoxy (
The 2-biphenyl architecture places the boronic acid at the sterically congested ortho position relative to the biaryl axis. While this pre-organization allows for the single-step installation of the complete biaryl tail, it presents a significant synthetic challenge: steric impedance of transmetallation .
Key Chemical Advantages
-
Metabolic Shielding: The
group at the 4'-position blocks para-oxidation sites on the distal ring. -
Conformational Locking: The ortho-attachment (2-position) induces a twisted biaryl conformation, often critical for binding pocket selectivity (e.g., in kinase inhibitors).
-
Convergent Synthesis: Avoids linear sequences by installing the full biaryl unit in one step.
Mechanistic Challenges & Solutions
The primary failure mode when using 2-substituted biphenylboronic acids is protodeboronation rather than the desired cross-coupling.[1]
The Steric-Electronic Conflict
-
Transmetallation Barrier: The bulky biaryl group flanking the boron atom hinders the approach of the palladium(II)-aryl complex.
-
Protodeboronation: The relief of steric strain drives the hydrolysis of the C–B bond, replacing the boronic acid with a proton. This side reaction competes directly with transmetallation.
Solution: Use of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Ligands such as SPhos and XPhos form monoligated Pd(0) species that are highly active and electron-rich, accelerating oxidative addition and facilitating transmetallation even with hindered substrates.
Visualizing the Catalytic Cycle
The following diagram illustrates the critical bottlenecks in the Suzuki-Miyaura cycle for this specific reagent.
Figure 1: Catalytic cycle highlighting the Transmetallation bottleneck (Red) caused by the steric bulk of the 2-biphenyl scaffold.
Experimental Protocols
Protocol A: The "Gold Standard" Preparative Method
This protocol utilizes a Third-Generation (G3) Buchwald Precatalyst . These precatalysts ensure the accurate 1:1 Pd:Ligand ratio and rapid activation, crucial for outcompeting protodeboronation.
Target Scale: 0.5 mmol (approx. 100-200 mg of substrate) Substrate Scope: Heteroaryl chlorides/bromides (e.g., Pyridines, Indoles, Quinolines).
Reagents & Materials
| Component | Reagent | Equiv.[1][2][3][4] | Role |
| Catalyst | XPhos Pd G3 (or SPhos Pd G3) | 0.02 - 0.05 (2-5 mol%) | High-activity precatalyst |
| Boronic Acid | 4'-trifluoromethoxy-2-biphenylboronic acid | 1.5 - 2.0 | Nucleophile (Excess required) |
| Base | 3.0 | Mild base, buffers pH | |
| Solvent | THF or 1,4-Dioxane | N/A | Miscible organic phase |
| Electrophile | Aryl/Heteroaryl Halide | 1.0 | Limiting Reagent |
Step-by-Step Procedure
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), 4'-trifluoromethoxy-2-biphenylboronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (
) or Argon three times. -
Solvent Addition: Inject THF (degassed, 0.2 M concentration relative to halide) via syringe.
-
Base Addition: Inject 0.5 M aqueous
(3.0 equiv). The mixture will become biphasic. -
Reaction: Place the vial in a pre-heated block at 60 °C .
-
Note: Do not overheat initially. Higher temperatures (>80 °C) can accelerate protodeboronation of the boronic acid before coupling occurs.
-
-
Monitoring: Monitor by LC-MS at 1 hour. If conversion is <50%, add an additional 0.5 equiv of boronic acid and raise temperature to 80 °C.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography. The
group significantly increases in non-polar solvents; adjust gradient accordingly (often 0-20% EtOAc/Hexanes).
Protocol B: High-Throughput Screening (HTS) for Difficult Substrates
If Protocol A fails (low yield or unreacted halide), use this microscale screen to identify the optimal ligand/base combination.
Format: 96-well plate or HPLC vial array. Conditions: 4 ligands x 2 bases.
| Variable | Option 1 | Option 2 | Option 3 | Option 4 |
| Ligand | XPhos (Steric bulk) | SPhos (General purpose) | RuPhos (Electron rich) | BrettPhos (For amines/hindered) |
| Base | - | - |
Workflow Diagram:
Figure 2: HTS workflow for optimizing reaction conditions when standard protocols yield poor conversion.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Product detected, but low conversion | Catalyst death or slow kinetics. | Switch to SPhos Pd G3 . SPhos is smaller than XPhos and may accommodate the specific twist of the 2-biphenyl unit better. |
| Starting Halide intact, Boronic acid gone | Protodeboronation . The boronic acid hydrolyzed. | 1. Use anhydrous conditions : |
| Homocoupling of Boronic Acid | Oxidative coupling. | Ensure rigorous oxygen exclusion . Degas solvents by sparging with Argon for 15 mins. |
| Product | Lipophilic nature of | Use Fluorinated Silica Gel or switch to C18 Reverse Phase chromatography. |
References
-
Buchwald, S. L., et al. "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 2010.[2] Link (Grounding for G3 Precatalyst utility).
-
Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003. Link (Alternative boron sources if boronic acid fails).
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link (Significance of OCF3 and biphenyl motifs).
-
Lipshutz, B. H., et al. "Suzuki–Miyaura couplings in water at room temperature." Green Chemistry, 2010. Link (Surfactant conditions for lipophilic substrates).
Disclaimer: This protocol involves the use of transition metal catalysts and halogenated organic compounds.[1][5][6][7][8][9][10] Standard laboratory safety procedures, including the use of fume hoods and PPE, must be followed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. chemimpex.com [chemimpex.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in cross-coupling of electron-deficient biphenyl boronic acids
Topic: Strategies for Enhancing Reaction Yield in the Suzuki-Miyaura Cross-Coupling of Electron-Deficient Biphenyl Boronic Acids
Introduction: The Challenge of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds. However, researchers often face significant yield challenges when working with electron-deficient boronic acids, particularly in the synthesis of complex biphenyl structures. These substrates are notoriously difficult due to two primary factors: a sluggish transmetalation step and a high propensity for premature decomposition via protodeboronation.[1][2] The electron-withdrawing groups on the boronic acid reduce the nucleophilicity of the organic fragment, slowing its transfer to the palladium center. This extended reaction time under basic, heated conditions provides a greater opportunity for competitive degradation pathways, leading to diminished yields and complex product mixtures.
This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize these challenging reactions, grounded in mechanistic principles and supported by field-proven protocols.
Caption: The primary challenges in coupling electron-deficient boronic acids.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the cross-coupling of electron-deficient biphenyl boronic acids.
Question 1: My reaction has stalled, showing low conversion and significant unreacted starting material. What is the most likely cause?
Answer: A stalled reaction with electron-deficient partners almost always points to an issue within the catalytic cycle, most commonly a slow or inhibited transmetalation step.[3]
-
Mechanistic Insight: The base in the reaction activates the boronic acid by converting it to a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[4][5][6][7] This is the species that participates in transmetalation. If the base is too weak, not soluble, or sterically hindered, it may not generate a sufficient concentration of the active boronate, effectively stalling the cycle.
-
Troubleshooting Steps:
-
Evaluate Your Base: For electron-deficient systems, stronger bases are often required to facilitate boronate formation. While common bases like K₂CO₃ can work, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[8] These are frequently used in challenging couplings for their ability to promote the reaction without introducing overly harsh conditions that can degrade sensitive substrates.
-
Check Solvent System: The base must have some solubility in the reaction medium. A common successful solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water (e.g., 4:1 to 10:1 ratio).[9] The water helps to solubilize inorganic bases like K₃PO₄. For anhydrous conditions, consider organic-soluble bases like potassium trimethylsilanolate (TMSOK), which can improve rates by keeping the boronate in the organic phase.[10]
-
Ligand Choice: Your phosphine ligand is critical. Electron-rich, bulky monodentate ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often superior for these couplings.[9][11] They promote the crucial, yield-determining reductive elimination step and stabilize the Pd(0) catalyst, preventing its decomposition over the long reaction times often required.[12]
-
Question 2: My primary byproduct is the homocoupled boronic acid (Ar-Ar). How can I prevent this?
Answer: Homocoupling is a classic indicator of oxygen contamination in your reaction.
-
Mechanistic Insight: The active catalyst is the Pd(0) species. If oxygen is present, it can oxidize Pd(0) to Pd(II). These off-cycle Pd(II) species can then catalyze the homocoupling of two boronic acid molecules.[12] This side reaction consumes your starting material and complicates purification.[9]
-
Troubleshooting Steps:
-
Rigorous Degassing is Non-Negotiable: Your solvent and reaction setup must be thoroughly deoxygenated. Standard sparging with argon or nitrogen for 15-30 minutes is good, but for highly sensitive reactions, performing several "freeze-pump-thaw" cycles is the gold standard for removing dissolved oxygen.[13]
-
Use a Pd(0) Pre-catalyst: While Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, they require in-situ reduction to the active Pd(0) state. This process can sometimes be inefficient and lead to side reactions. Using a stable Pd(0) pre-catalyst like Pd₂(dba)₃ or a pre-formed Pd(0)-ligand complex can provide a more direct and cleaner entry into the catalytic cycle.[12]
-
Check Reagent Purity: Ensure your boronic acid and other reagents have not degraded during storage, as impurities can sometimes contribute to catalyst deactivation and side reactions.
-
Question 3: I'm observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). What can be done to minimize this?
Answer: Protodeboronation is the Achilles' heel of electron-deficient boronic acids, as the electron-withdrawing groups make the C-B bond more susceptible to cleavage by water or other protic sources, especially under basic conditions.[1][2]
-
Mechanistic Insight: This is a direct, non-catalytic decomposition pathway for your starting material. The more challenging your coupling (requiring longer reaction times, higher temperatures, or stronger bases), the more opportunity there is for this side reaction to occur.
-
Troubleshooting Steps:
-
Switch to a More Stable Boron Reagent: This is the most effective solution. Instead of the boronic acid, use a corresponding boronic ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[13][14]
-
Pinacol Esters: Generally more stable than boronic acids but may exhibit slightly lower reactivity.
-
MIDA Boronates: These are highly stable, crystalline solids that are unreactive under standard Suzuki conditions. They slowly hydrolyze in the presence of a mild aqueous base to release the free boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[15] This "slow-release" strategy is exceptionally powerful for sensitive substrates.
-
-
Use Anhydrous Conditions: If using the boronic acid is unavoidable, switching to a completely anhydrous solvent system (e.g., dry dioxane) with an anhydrous base (e.g., finely ground K₃PO₄) can help, though it may impact base solubility and reaction rate.
-
Lower the Temperature: High temperatures accelerate decomposition. Optimize your catalyst and ligand system to allow the reaction to proceed efficiently at the lowest possible temperature (e.g., 60-80 °C instead of >100 °C).[16]
-
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Experimental Protocols & Data
Table 1: Ligand and Base Screening for a Model Reaction
Reaction: 4-Formyl-3-fluorobiphenyl-4'-boronic acid with 1-bromo-4-chlorobenzene.
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 35 |
| 2 | Pd₂(dba)₃ (1) | PPh₃ (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 48 |
| 3 | Pd₂(dba)₃ (1) | SPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 75 |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 92 |
| 5 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 12 | 89 |
As demonstrated, the combination of a Pd(0) source, a bulky, electron-rich Buchwald ligand (XPhos), and a strong inorganic base (K₃PO₄) provides a superior yield under milder conditions (Entry 4).
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling electron-deficient biphenyl boronic acids (or their MIDA ester derivatives) with aryl bromides.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), the biphenyl boronic acid MIDA ester (1.2 equiv), and finely ground K₃PO₄ (2.0 - 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2.5-3.0 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-16 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biphenyl product.
Caption: The Suzuki-Miyaura cycle, highlighting the slow transmetalation step.
References
-
Lima, C., Rodrigues, A. S. M. C., Santos, L. M. N. B. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Retrieved February 12, 2026, from [Link]
-
Lima, C., Rodrigues, A. S. M. C., Santos, L. M. N. B. F., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]
-
Gao, Y., Jiang, J., Maeda, S., Kubota, K., & Ito, H. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. RSC Publishing. Retrieved February 12, 2026, from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Retrieved February 12, 2026, from [Link]
-
Thomas, J. C., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved February 12, 2026, from [Link]
-
Juhl, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Deng, J., et al. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC. Retrieved February 12, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 12, 2026, from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved February 12, 2026, from [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved February 12, 2026, from [Link]
-
D'Augustin, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved February 12, 2026, from [Link]
-
PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. Retrieved February 12, 2026, from [Link]
-
Queen's University. (2008). STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION. Queen's University. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
-
Wang, D., et al. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Retrieved February 12, 2026, from [Link]
-
Ueno, S., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. Retrieved February 12, 2026, from [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Reddit. Retrieved February 12, 2026, from [Link]
-
Ordiales, L., et al. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved February 12, 2026, from [Link]
-
Leadbeater, N. E., & Marco, M. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Blakey, S., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Retrieved February 12, 2026, from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved February 12, 2026, from [Link]
-
Nature. (n.d.). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. Retrieved February 12, 2026, from [Link]
-
Semantic Scholar. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions.. Semantic Scholar. Retrieved February 12, 2026, from [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 11. mdpi.com [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Selection for (4-Trifluoromethoxy-2-biphenyl)boronic Acid
Ticket ID: #BOR-OCF3-SOLV-001 Subject: Optimization of Solvent Systems for Sterically Hindered, Electron-Deficient Aryl Boronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are working with (4-Trifluoromethoxy-2-biphenyl)boronic acid , a substrate that presents a "perfect storm" of reactivity challenges:
-
Steric Hindrance: The phenyl ring at the ortho (C2) position imposes significant steric strain, impeding the approach of the palladium catalyst during transmetallation.
-
Electronic Deactivation: The trifluoromethoxy (-OCF₃) group at C4 is strongly electron-withdrawing. While this increases the Lewis acidity of the boron center, it simultaneously renders the C–B bond highly susceptible to base-catalyzed protodeboronation .
-
Solubility: The lipophilic biphenyl core and fluorinated motif contrast with the polar boronic acid moiety, creating dissolution challenges in standard solvents.
This guide prioritizes solvent systems that balance solubility , reaction temperature requirements (to overcome sterics), and stability (to prevent deboronation).
Module 1: Solubility & Dissolution Protocols
User Question: "My starting material won't dissolve completely in standard Suzuki solvents like MeOH or Ethanol. What should I use?"
Technical Diagnosis: The -OCF₃ group and biphenyl core significantly increase the lipophilicity (LogP) of your molecule compared to simple phenylboronic acid. Protic solvents like methanol often fail to dissolve the lipophilic core, while non-polar solvents (Hexanes) cannot solvate the polar -B(OH)₂ headgroup.
Recommended Solvent Systems:
| Solvent Class | Recommended Solvent | Boiling Point (°C) | Suitability | Notes |
| Ethers (Green) | 2-MeTHF | 80 | Excellent | High lipophilicity dissolves the core; ether oxygen coordinates boron. Forms clean bilayers with water. |
| Ethers (Cyclic) | 1,4-Dioxane | 101 | Good | Excellent solubilizer but difficult to remove (high bp, peroxide risk). |
| Aromatics | Toluene | 110 | Moderate | Requires a co-solvent (e.g., 5-10% EtOH or THF) to fully solvate the boronic acid moiety. |
| Polar Aprotic | DMF / DMAc | 153 / 165 | Good | High solubility but promotes protodeboronation at high temps. Use only if necessary. |
Protocol 1.1: The "Green" Dissolution Test
-
Weigh 100 mg of substrate.
-
Add 2-MeTHF (2-Methyltetrahydrofuran) dropwise.
-
Observation: If turbidity persists, add Isopropyl Acetate (iPrOAc) as a co-solvent (up to 20% v/v).
-
Why this works: 2-MeTHF has a lower polarity than THF but higher boiling point, perfectly matching the amphiphilic nature of fluorinated biphenyls [1].
Module 2: Reaction Optimization (Suzuki-Miyaura Coupling)
User Question: "I am getting low yields and observing a byproduct where the boron group is replaced by hydrogen. How do I stop this?"
Technical Diagnosis: You are observing Protodeboronation .[1][2]
-
Mechanism: The base (required for Suzuki coupling) coordinates to the boron to form a boronate anion. In your substrate, the electron-withdrawing -OCF₃ group stabilizes this anion, but the ortho-phenyl group creates strain. To relieve this strain, the molecule ejects the boron group, capturing a proton from water or the solvent [2].
The Solvent Solution: You must switch from a "wet" homogeneous system to a controlled biphasic system or an anhydrous system.
Option A: The Controlled Biphasic System (Preferred)
Uses a hydrophobic organic solvent to keep the boronic acid protected from the bulk aqueous base.
-
Solvent: Toluene : Water (Ratio 4:1 or 10:1).
-
Base: K₃PO₄ (Tribasic Potassium Phosphate).
-
Catalyst: Pd(dppf)Cl₂ or Pd-XPhos (bulky ligands are required to overcome the ortho steric hindrance).
-
Temperature: 90–100°C.
Option B: The Anhydrous "Slow-Release" System
Eliminates bulk water to shut down the proton source.
-
Solvent: Anhydrous 1,4-Dioxane or Anhydrous 2-MeTHF.
-
Base: Cs₂CO₃ (Cesium Carbonate) or powdered K₃PO₄.
-
Additive: 1-2 equivalents of water (strictly controlled) are added only if the reaction stalls, to activate the boronate without flooding it.
Visual Workflow: Solvent Decision Tree
Figure 1: Decision logic for solvent selection based on solubility and side-reaction risk.
Module 3: Troubleshooting & FAQs
Q1: Why does the reaction stall after 50% conversion?
A: This is likely Catalyst Deactivation or Boroxine Formation .
-
Solvent Factor: If you use non-polar solvents (Toluene) without any water, the boronic acid dehydrates to form a trimeric boroxine anhydride. This species is less reactive.
-
Fix: Ensure at least a stoichiometric amount of water is present, or use "wet" Toluene. If using 2-MeTHF, the natural water miscibility helps maintain the active monomeric boronic acid species [3].
Q2: I see a homocoupling byproduct (Biphenyl-Biphenyl).
A: This is oxidative homocoupling.
-
Solvent Factor: Ethers like THF and Dioxane can retain dissolved oxygen.
-
Fix: Degas solvents thoroughly (sparge with Argon for 15 mins). Switch to Toluene , which holds less oxygen than ethers.
Q3: Can I use Ethanol or Methanol?
A: Avoid pure alcohols. While they dissolve the catalyst well, alcohols are potent proton sources. With your electron-deficient, sterically strained substrate, alcohols will accelerate protodeboronation significantly compared to a Toluene/Water or Dioxane/Water system [2].
Module 4: Mechanism of Failure (Protodeboronation)
Understanding why your solvent choice matters requires visualizing the competition between the productive cycle and the destructive side reaction.
Figure 2: The "Race Condition." Solvent selection must slow down the Destructive Path (bottom) while High Temperature accelerates the Productive Path (top).
References
-
Gallo, V., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling. ACS Sustainable Chemistry & Engineering. [3]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.
-
Leszczyński, P., et al. (2020).[4] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
-
Sigma-Aldrich Technical Library . 4-(Trifluoromethoxy)phenylboronic acid Properties and Handling.
Sources
Technical Support Center: Sterically Hindered Suzuki-Miyaura Couplings
A Specialist Guide for Researchers in Organic Synthesis and Drug Development
Welcome to the Technical Support Center for advanced organic synthesis. As Senior Application Scientists, we understand that the Suzuki-Miyaura cross-coupling reaction, while powerful, can present significant challenges, particularly when dealing with sterically hindered substrates like 2-biphenyl boronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome these synthetic hurdles.
Troubleshooting Guide: From Low Yields to Reaction Failure
This section addresses specific problems you might encounter in the lab. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in mechanistic principles.
Problem 1: Low to No Conversion of Starting Materials
You've set up your reaction with 2-biphenyl boronic acid and an aryl halide, but TLC or LC-MS analysis shows predominantly unreacted starting materials.
Initial Diagnostic Questions:
-
Is your catalyst system truly suited for this challenging coupling? Standard catalysts like Pd(PPh₃)₄ often fail with sterically encumbered substrates. The bulky nature of the 2-biphenyl group can inhibit the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][2]
-
Are your reaction conditions optimal for overcoming the steric barrier? Temperature, solvent, and base selection are critical when forcing two bulky fragments together.[3]
-
Have you rigorously excluded oxygen? Catalyst deactivation is a common culprit for sluggish or failed reactions.[4]
Step-by-Step Troubleshooting Protocol
-
Re-evaluate Your Ligand and Catalyst:
-
Switch to Bulky, Electron-Rich Ligands: The key to success lies in using ligands that promote the formation of a monoligated, highly reactive Pd(0) species.[5] These ligands also accelerate the reductive elimination step, which is often the rate-limiting step for hindered substrates.[6]
-
Consider Pre-catalysts: Modern pre-catalysts, such as Buchwald's G3 and G4 pre-catalysts, are designed for stability and the efficient generation of the active catalyst in situ, making them ideal for challenging couplings.[7]
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Many sterically hindered couplings require higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier.[8]
-
Solvent Choice: While toluene and dioxane are common choices, sometimes a more polar solvent can influence selectivity and reaction rates.[9] For some systems, a mixture of an organic solvent and water can be beneficial.[10]
-
Base Selection: The choice of base is critical. For sterically demanding reactions, weaker bases like K₂CO₃ may be insufficient. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2]
-
-
Ensure an Inert Atmosphere:
-
Degassing is Non-Negotiable: Thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[4]
-
Maintain Positive Inert Gas Pressure: Throughout the experiment, ensure a slight positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.
-
Problem 2: Significant Homocoupling of the Boronic Acid
You're forming the desired product, but also a significant amount of the biphenyl-biphenyl homocoupled product, complicating purification and reducing yield.
Root Cause Analysis:
Homocoupling is primarily caused by the presence of oxygen, which can lead to an alternative catalytic cycle involving the oxidative coupling of two boronic acid molecules.[4]
Mitigation Strategies
-
Aggressive Degassing: This is the most critical step. If you're already degassing, increase the duration or switch to the more rigorous freeze-pump-thaw method.
-
Use a Pd(0) Source Directly: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) can sometimes promote homocoupling. Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes minimize this side reaction.[4]
-
Optimize Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the statistical likelihood of homocoupling. Try reducing the equivalents of the 2-biphenyl boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason that steric hindrance is such a problem in Suzuki-Miyaura couplings?
A1: Steric hindrance primarily impacts two key steps in the catalytic cycle:
-
Transmetalation: The transfer of the aryl group from the boron atom to the palladium center. Bulky substituents on either the boronic acid or the palladium complex can sterically clash, slowing down or preventing this transfer.
-
Reductive Elimination: The final step where the two coupled aryl groups are expelled from the palladium center to form the new C-C bond. Large ortho-substituents can make it difficult for the two aryl groups to orient themselves correctly for this bond-forming step.[6][11]
Here is a diagram illustrating the catalytic cycle and the steps affected by steric hindrance:
Fig. 2: Troubleshooting workflow for hindered couplings.
Q4: Can I use a boronic ester instead of the boronic acid?
A4: Absolutely. In fact, for challenging couplings, using a more stable boronic acid derivative like a pinacol ester (Bpin) or an MIDA boronate can be highly advantageous. Boronic acids themselves can be prone to decomposition (protodeboronation), especially at elevated temperatures. [4]Esters are generally more robust and release the boronic acid slowly under the reaction conditions, which can lead to cleaner reactions and higher yields.
References
- No Author. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
- No Author. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. MDPI.
- No Author. (2015, March 16). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed.
- No Author. (n.d.). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis.
- No Author. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc.
- No Author. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.
- No Author. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- No Author. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- No Author. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- No Author. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
- No Author. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
- No Author. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Shaughnessy, K. H., & Booth, R. S. (2001, June 28). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Rose-Hulman Institute of Technology.
- No Author. (2011, December 28). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. ACS Publications.
- No Author. (2018, April 20). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving Pd IV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. PubMed.
- No Author. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry - ACS Publications.
- No Author. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- No Author. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate.
- No Author. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- No Author. (2025, October 16). (PDF) Palladium Catalysts for Cross-Coupling Reaction. ResearchGate.
- No Author. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Tang, W., et al. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- No Author. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- No Author. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.
- No Author. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. BenchChem.
- No Author. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
- Tang, W., et al. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- No Author. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Biaryl Synthesis. BenchChem.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Definitive NMR Characterization of (4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid
Abstract
(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid is a sophisticated building block pivotal in modern drug discovery and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Its intricate structure, combining a sterically hindered biphenyl system with the electronically complex trifluoromethoxy group, demands a rigorous and multi-faceted analytical approach for unambiguous characterization. Simple analytical techniques often fall short, failing to address the compound's inherent challenges, such as the dynamic equilibrium with its cyclic anhydride (boroxine). This guide provides an in-depth comparison of analytical methodologies, establishing a multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy workflow as the gold standard for structural elucidation and purity assessment. We will compare the rich, detailed information provided by ¹H, ¹³C, ¹⁹F, and ¹¹B NMR with data from alternative methods like mass spectrometry and X-ray crystallography, offering field-proven protocols and the rationale behind key experimental choices.
The Analytical Challenge: Beyond Simple Confirmation
Characterizing arylboronic acids is not merely about confirming the presence of a product. Researchers must contend with several key challenges:
-
Positional Isomerism: Ensuring the correct substitution pattern on both phenyl rings is critical, as isomers can have vastly different reactivity and biological activity.
-
Purity Assessment: Identifying and quantifying process-related impurities, unreacted starting materials, or side-products is essential for reliable downstream applications.
-
The Boroxine Equilibrium: Boronic acids readily undergo dehydration to form a six-membered cyclic trimer called a boroxine.[1][2][3] This equilibrium can complicate analysis, leading to complex spectra and inaccurate quantification if not properly managed. This dehydration can occur upon standing or during heating.[3][4][5]
A robust analytical method must address all three challenges simultaneously. While techniques like mass spectrometry are invaluable for confirming molecular weight, they provide limited information on isomerism and can be confounded by the boroxine equilibrium.
The Multi-Nuclear NMR Approach: A Holistic View
A comprehensive NMR analysis, leveraging multiple different nuclei, provides an unparalleled, detailed picture of the molecule in solution. Each nucleus acts as a unique probe, contributing a critical piece of the structural puzzle.
The Carbon-Hydrogen Framework: ¹H and ¹³C NMR
¹H and ¹³C NMR remain the cornerstones of structural elucidation. For (4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid, these experiments confirm the biphenyl backbone.
-
¹H NMR: Provides information on the number of distinct aromatic protons, their electronic environment, and their connectivity through spin-spin coupling. The complex, overlapping multiplets in the aromatic region (typically ~7.0-8.0 ppm) require 2D NMR experiments like COSY for unambiguous assignment. The B(OH)₂ protons usually appear as a broad singlet that can exchange with deuterium upon addition of D₂O.[6]
-
¹³C NMR: Reveals the number of unique carbon environments. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation. The trifluoromethoxy group (-OCF₃) presents a characteristic quartet in the ¹³C spectrum due to coupling with the three fluorine atoms (¹JCF ≈ 255 Hz).[6]
The Fluorine Probe: ¹⁹F NMR
The trifluoromethoxy group offers a powerful analytical handle. ¹⁹F NMR is an exceptionally sensitive and specific technique.
-
High Sensitivity: ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, making this experiment fast and sensitive to even minor impurities containing the -OCF₃ group.
-
Chemical Shift Specificity: The chemical shift of the -OCF₃ group is highly sensitive to its electronic environment, making it an excellent probe for confirming the substitution pattern and detecting any isomeric impurities. Long-range coupling with aromatic protons can sometimes be observed, providing additional structural confirmation.[6]
The Boron Center: ¹¹B NMR
This is arguably the most critical experiment for characterizing a boronic acid. ¹¹B NMR provides a direct window into the chemistry of the boron atom itself.[7]
-
Hybridization State: The chemical shift in ¹¹B NMR is highly indicative of the boron atom's hybridization and coordination state.[8]
-
Boroxine Detection: The cyclic boroxine anhydride, a common "impurity" or alternative state of the material, also contains sp² boron but resonates at a slightly different chemical shift, often slightly downfield from the corresponding monomeric acid (~33 ppm).[9] This allows for direct observation and quantification of the equilibrium in a given solvent.
Comparative Analysis: Choosing the Right Tool for the Job
While NMR is the premier tool for structural elucidation, a comprehensive characterization often employs complementary techniques. The choice of method depends on the specific question being asked.
| Technique | Information Provided | Advantages | Limitations |
| Multi-Nuclear NMR | Unambiguous structure, isomer differentiation, solution-state equilibrium (boroxine), quantitative purity. | Non-destructive, rich structural detail, direct observation of key functional groups (B(OH)₂, OCF₃). | Lower sensitivity than MS, requires higher sample concentration, complex spectra may require 2D experiments. |
| UPLC-MS | Molecular weight confirmation, high-sensitivity purity profiling, detection of trace impurities. | Extremely high sensitivity (LOD ~0.1 µg), high throughput, ideal for reaction monitoring.[12][13] | Destructive, provides minimal structural/isomeric information, boroxine formation can complicate interpretation.[12] |
| X-Ray Crystallography | Definitive solid-state structure, bond lengths, bond angles, crystal packing. | Gold standard for unambiguous 3D structure determination.[6] | Requires high-quality single crystals (can be difficult to obtain), structure may not represent the solution state. |
| Elemental Analysis | Percent composition of C, H, N. | Confirms empirical formula. | Provides no structural information, insensitive to isomeric impurities. |
Self-Validating Experimental Protocols
Trustworthy data comes from robust, well-designed experiments. The following workflow is designed to provide a comprehensive and self-validating characterization of the title compound.
Characterization Workflow Diagram
The following diagram illustrates a logical workflow for the complete characterization of (4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid.
Caption: Logical workflow for the comprehensive characterization of arylboronic acids.
Detailed Protocol for NMR Analysis
This protocol is designed to mitigate common issues, particularly the interference from boroxine anhydrides.
-
Sample Preparation: Accurately weigh 5-10 mg of (4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent. Acetone-d₆ is an excellent initial choice due to its good solubilizing power for both the boronic acid and its corresponding boroxine.[6]
-
Initial Screening (¹H & ¹⁹F NMR):
-
Acquire a standard ¹H NMR spectrum. Note the complexity of the aromatic region and the chemical shift and intensity of the B(OH)₂ signal.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. A single, sharp signal is expected for the -OCF₃ group. The presence of multiple signals may indicate isomeric impurities.
-
-
Managing the Boroxine Equilibrium:
-
Examine the initial ¹H spectrum. The presence of multiple sets of aromatic signals or complex, broadened B-OH signals may indicate a mixture of the boronic acid and the boroxine.[6]
-
Causality: Boroxines exist in equilibrium with the acid, and this equilibrium can be shifted. To simplify the spectrum and confirm the structure of the monomer, the boroxine can be hydrolyzed back to the acid.[6]
-
Action: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The D₂O will hydrolyze the boroxine to the boronic acid (now R-B(OD)₂) and cause the exchangeable B(OH)₂ proton signal to decrease or disappear. The aromatic region should simplify to a single set of signals corresponding to the desired product.[6]
-
-
Complete Structural Elucidation (¹³C, ¹¹B, 2D NMR):
-
Acquire a proton-decoupled ¹³C NMR spectrum. Allow for a sufficient number of scans to observe all carbon signals, including the characteristic -OCF₃ quartet.
-
Acquire a ¹¹B NMR spectrum. A single, broad peak around 28-33 ppm confirms the presence of the sp²-hybridized boronic acid.[9] Quartz NMR tubes are recommended to avoid a broad background signal from borosilicate glass.[10][11]
-
If necessary, acquire 2D NMR spectra (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC) to definitively assign all proton and carbon signals in the complex biphenyl system.
-
Conclusion
While a suite of analytical tools is available to the modern researcher, a multi-nuclear NMR approach stands as the most powerful and informative single methodology for the definitive characterization of (4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid. It is the only technique that can simultaneously provide unambiguous structural and isomeric confirmation while also directly addressing the inherent challenge of the boronic acid-boroxine equilibrium. By integrating ¹H, ¹³C, ¹⁹F, and ¹¹B NMR data, and complementing it with high-sensitivity UPLC-MS for purity analysis, scientists can ensure the quality and integrity of these critical reagents, leading to more reliable and reproducible results in drug development and beyond.
References
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AL Korich and PM Iovine, Dalton Trans. 39 (2010) 1423–1431. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. [Link]
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Smith, M. K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]
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San Diego State University. 11B NMR Chemical Shifts. [Link]
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Yamamoto, Y., & Ishii, T. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. [Link]
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Bakthavatsalam, S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
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Matteson, D. S. (2009). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. [Link]
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Westcott, S. A., et al. (2013). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacement Using 4-Trifluoromethoxy Biphenyl Motifs
In modern drug discovery, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a cornerstone of this optimization process. This guide provides an in-depth comparison of the 4-trifluoromethoxy biphenyl motif as a bioisostere, offering field-proven insights and detailed experimental protocols for its evaluation.
The Rationale for Fluorine: Understanding the Trifluoromethoxy Group
The incorporation of fluorine into drug candidates has become a routine and powerful strategy in medicinal chemistry.[1] Among fluorinated functionalities, the trifluoromethoxy (-OCF3) group has gained significant attention for its unique combination of properties that can profoundly influence a molecule's behavior.[2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group highly resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[3][4] Its greater steric hindrance compared to a methoxy group also makes it more difficult for enzymes to access and oxidize the O–C bond.[3] This can significantly prolong a drug's half-life and improve its bioavailability.[2][5]
-
Increased Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[3][6] This property can enhance membrane permeability and absorption.[2][4] The strategic placement of this group allows for the fine-tuning of a molecule's LogP value to optimize its pharmacokinetic profile.[3]
-
Modulated Electronic Character: The strong electron-withdrawing nature of the three fluorine atoms gives the -OCF3 group a significant inductive effect, which can alter the acidity or basicity of nearby functional groups and influence interactions with biological targets.[2][6] This "super-halogen" or "pseudohalogen" character allows it to serve as a bioisostere for halogens like chlorine, influencing molecular electrostatic potentials and binding affinities.[6][7]
The following diagram illustrates the key properties imparted by the trifluoromethoxy group.
Caption: Key physicochemical properties conferred by the -OCF3 group.
The 4-Trifluoromethoxy Biphenyl Motif: A Privileged Scaffold
The biphenyl moiety is a common scaffold in medicinal chemistry, offering a rigid yet tunable framework for orienting functional groups to interact with biological targets. When combined with the advantageous properties of the -OCF3 group, the 4-trifluoromethoxy biphenyl motif emerges as a powerful tool for bioisosteric replacement. It can be used to replace other aromatic systems, such as substituted phenyl rings or naphthalenes, to address specific liabilities in a lead compound.
A key example of its application is in the development of analogues for the tuberculosis drug PA-824.[8] By replacing the original 4-(trifluoromethoxy)benzyl group with various biphenyl side chains, researchers were able to significantly enhance potency.[8][9] Specifically, para-linked biphenyls demonstrated the highest activity, correlating with increased lipophilicity and the electron-withdrawing properties of the terminal ring substituents.[9]
Caption: Bioisosteric replacement workflow using the target motif.
Comparative Performance Analysis
The decision to employ the 4-trifluoromethoxy biphenyl motif should be data-driven. Below is a table comparing its general properties to other common chemical groups used in bioisosteric replacement strategies. The values represent typical effects observed when these groups are incorporated into a parent molecule.
| Property | Parent Moiety (e.g., -CH3) | Isosteric Replacement | 4-Trifluoromethoxy Biphenyl | Rationale for Change & Causality |
| Lipophilicity (LogP) | Low to Moderate | -Cl : Moderate Increase | High Increase | The -OCF3 group is highly lipophilic (π = +1.04), and the additional phenyl ring significantly increases the nonpolar surface area, enhancing membrane permeability.[3][6] |
| Metabolic Stability (t½) | Low (if a metabolic hotspot) | -CF3 : High Increase | High Increase | The C-F bonds are exceptionally strong and resist CYP-mediated oxidation. The steric bulk of the biphenyl motif can also shield adjacent sites from enzymatic attack.[4][5] |
| Acidity of Proximal Amine (pKa) | High (more basic) | -CF3 : Decrease | Significant Decrease | The strong electron-withdrawing inductive effect of the -OCF3 group and the extended aromatic system delocalizes electron density, reducing the basicity of nearby amines.[10][11][12] |
| Target Affinity (IC50/Ki) | Variable | Variable | Potentially High Increase | The rigid biphenyl scaffold can orient the molecule optimally within a binding pocket, while the -OCF3 group can form productive interactions and modulate the electronics of key pharmacophores.[9][13] |
Experimental Validation: Self-Validating Protocols
To ensure scientific integrity, every claim about a compound's properties must be backed by robust experimental data. The following protocols are designed as self-validating systems to assess the key parameters affected by bioisosteric replacement.
Protocol 1: Lipophilicity Determination (LogP/LogD) by Shake-Flask Method
Causality: Lipophilicity (LogP for neutral compounds, LogD for ionizable compounds at a specific pH) is a critical determinant of a drug's ADME properties.[14] The classic shake-flask method directly measures the partitioning of a compound between an aqueous and an organic phase, providing the "gold standard" for this parameter.[15] Using pre-saturated solvents is crucial to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results.
Caption: Workflow for in vitro metabolic stability assessment.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare the test compound at a working concentration (e.g., 2 µM) in the same buffer.
-
Prepare an NADPH regenerating system solution in buffer.
-
-
Incubation Setup: In a 96-well plate, add the HLM solution and the test compound solution. Pre-incubate the plate at 37°C for 10 minutes. [5]3. Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to each well. The final concentration of the test compound should be 1 µM and HLM at 0.5 mg/mL. [16]4. Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. [5]5. Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the amount of remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate constant of elimination (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated from the half-life. [17]
Protocol 3: Target Binding Affinity (IC50) Determination
Causality: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. [18]It is a critical parameter for evaluating the effectiveness of a drug candidate. This protocol describes a general method for determining the IC50 of an antagonist in a cell-based assay. A dose-response curve is generated to visualize the relationship between inhibitor concentration and biological effect. [19]Normalizing the data to a percentage of the control response is essential for comparing results across different experiments and compounds. [19]
Caption: Workflow for IC50 determination in a functional antagonist assay.
Step-by-Step Methodology:
-
Cell Culture: Seed an appropriate cell line expressing the target of interest into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (inhibitor) in the appropriate assay buffer.
-
Treatment: Remove the culture medium from the cells and add the different concentrations of the test compound. Include wells for "no inhibitor" (positive control) and "no cells" (background) controls.
-
Agonist Stimulation: Add a constant concentration of an agonist known to elicit a response from the target. This concentration is typically the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal window for inhibition.
-
Incubation: Incubate the plate for a specific time and temperature suitable for the biological assay.
-
Signal Detection: Measure the biological response using an appropriate detection method (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data by setting the average of the positive control (agonist only) as 0% inhibition and the average of a maximal inhibition control as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using software like GraphPad Prism. The IC50 is the concentration of the inhibitor that produces 50% inhibition. [19]
-
Conclusion and Future Perspectives
The 4-trifluoromethoxy biphenyl motif is a valuable tool in the medicinal chemist's arsenal for bioisosteric replacement. Its ability to confer enhanced metabolic stability, modulate lipophilicity, and alter electronic properties makes it a prime candidate for addressing common liabilities in drug discovery programs. [2][3][6]As demonstrated in the development of novel anti-tubercular agents, its incorporation can lead to significant improvements in potency and in vivo efficacy. [8][9] However, the application of any bioisostere must be context-dependent. [1]The increased lipophilicity, while often beneficial for permeability, can also lead to off-target effects or poor solubility if not carefully balanced. The success of this strategy relies on a deep understanding of the structure-activity relationship of the target and the iterative use of robust, self-validating experimental protocols as outlined in this guide. As synthetic methodologies for creating complex fluorinated molecules continue to advance, the strategic use of motifs like the 4-trifluoromethoxy biphenyl will undoubtedly continue to shape the future of drug design.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
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When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]
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Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. PhotonPharma. [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
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Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. PubMed. [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). [Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
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Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]
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Synthesis and Structure−Activity Studies of Biphenyl Analogues of the Tuberculosis Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b]o[3][6]xazine (PA-824). ACS Publications. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]
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In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Link]
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Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]
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IC50 Determination. edX. [Link]
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Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]
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4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. PubMed Central. [Link]
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Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]
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Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
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Synthesis and Structure-Activity Studies of Biphenyl Analogues of the Tuberculosis Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b]o[3][6]xazine (PA-824). GOV.UK. [Link]
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A Comparative Guide to the Reactivity of 2-Biphenyl and 4-Biphenyl Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The construction of biaryl scaffolds, core components in numerous pharmaceuticals and advanced materials, frequently employs boronic acids as key building blocks.[2][3] Among these, biphenyl boronic acids offer a direct route to complex poly-aryl systems. However, the seemingly subtle difference in the isomeric position of the boronic acid group—comparing 2-biphenyl boronic acid to 4-biphenyl boronic acid—has profound consequences for reaction efficiency and success.
This guide provides an in-depth comparison of these two critical reagents, grounded in mechanistic principles and supported by experimental insights, to help you make informed decisions in your synthetic strategies.
Theoretical Framework: The Decisive Role of Steric Hindrance
The difference in reactivity between 2-biphenyl boronic acid and its 4-isomer is almost entirely dictated by steric effects. The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The critical distinction between the two isomers emerges during the transmetalation step.
-
4-Biphenyl Boronic Acid: In this isomer, the boronic acid group is located at the para-position, remote from the second phenyl ring. This configuration presents a sterically unencumbered profile, allowing for facile approach and coordination to the palladium(II) center during the transmetalation step.
-
2-Biphenyl Boronic Acid: Here, the boronic acid group is at the ortho-position, directly adjacent to the bulky phenyl substituent. This proximity creates significant steric hindrance, impeding the approach of the boronic acid to the palladium complex.[2][7] This steric clash can dramatically slow down or even inhibit the transmetalation process, which is often the rate-limiting step for hindered substrates.[2][8]
Low yields are often observed when ortho-disubstituted arylboronic acids are used precisely because of this steric hindrance during transmetalation.[2] While electronic effects of substituents can also play a role, in the case of these isomers, the steric factor is the dominant differentiator.[7]
Caption: Structural comparison highlighting the steric environment around the boronic acid moiety.
Impact on the Suzuki-Miyaura Catalytic Cycle
To fully appreciate the reactivity difference, it is crucial to visualize where the steric impediment of the 2-isomer disrupts the catalytic cycle. The transmetalation step requires the formation of a transient intermediate involving the palladium(II) complex and the boronate species. The bulky ortho-phenyl group of 2-biphenyl boronic acid makes the formation of this intermediate energetically unfavorable.
Caption: Suzuki-Miyaura catalytic cycle, indicating the sterically hindered transmetalation step.
Experimental Comparison and Performance Data
While conditions can be optimized for hindered substrates, a direct comparison under standard conditions starkly reveals the reactivity gap. A representative experiment coupling both isomers with a common partner, such as 4-bromoanisole, illustrates the typical outcomes.
Reaction Scheme: Biphenyl Boronic Acid + 4-Bromoanisole --(Pd Catalyst, Base, Solvent, Heat)--> Methoxy-terphenyl
| Boronic Acid Isomer | Typical Catalyst System | Temperature (°C) | Time (h) | Representative Yield (%) | Observations |
| 4-Biphenyl Boronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 80-100 | 2-4 | > 90% | Rapid conversion, clean reaction profile. |
| 2-Biphenyl Boronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 80-100 | 12-24 | < 40% | Sluggish reaction, significant starting material remains, potential for protodeboronation side products. |
| 2-Biphenyl Boronic Acid | Pd(OAc)₂ + SPhos / K₃PO₄ | 80-110 | 4-8 | 70-85% | Requires specialized bulky, electron-rich phosphine ligands and stronger bases to overcome steric barrier.[9][10][11] |
Data are representative and synthesized from general principles of Suzuki couplings with hindered substrates. Actual results will vary based on specific conditions.
Recommended Experimental Protocol
This section provides a validated, step-by-step protocol for a standard Suzuki-Miyaura coupling, which is expected to work efficiently for the 4-isomer. Modifications for the more challenging 2-isomer are noted.
Standard Protocol for 4-Biphenyl Boronic Acid
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), 4-biphenyl boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a deoxygenated solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).[4]
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol Modifications for 2-Biphenyl Boronic Acid
To achieve a reasonable yield with the sterically hindered 2-isomer, the protocol must be adapted to favor the difficult transmetalation step.
-
Catalyst System: Replace Pd(PPh₃)₄ with a more active pre-catalyst and a specialized ligand. A common choice is a combination of Pd(OAc)₂ (2 mol%) and a bulky, electron-rich biarylmonophosphine ligand like SPhos or XPhos (4 mol%).[12] N-Heterocyclic Carbene (NHC) based catalysts are also highly effective for hindered substrates.[9][10]
-
Base: Use a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Temperature & Time: Higher temperatures (e.g., 110 °C in toluene or dioxane) and longer reaction times are generally required.
Conclusion and Practical Recommendations
For routine synthesis of biaryl and terphenyl structures where the linkage is at the 4-position, 4-biphenyl boronic acid is the unequivocally superior choice. It offers high reactivity, requires standard and less expensive catalytic systems, and proceeds under milder conditions with shorter reaction times.
2-Biphenyl boronic acid should be considered a specialist reagent. Its use is necessary when the specific ortho-linkage is required by the synthetic target. Researchers must be prepared to employ more advanced, and often more expensive, catalyst systems and more forcing reaction conditions to achieve acceptable yields. The primary challenge is overcoming the steric barrier to transmetalation, a hurdle that defines the reactivity of this isomer.[2][13]
By understanding the mechanistic basis for the divergent reactivity of these isomers, chemists can better design synthetic routes, troubleshoot difficult couplings, and select the optimal reagents to achieve their molecular targets efficiently and cost-effectively.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry Website.
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- NRO KCL. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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- Suzuki, A. Organoborane coupling reactions (Suzuki coupling). PMC.
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- Tang, W., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry.
- Sumida, A., et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
